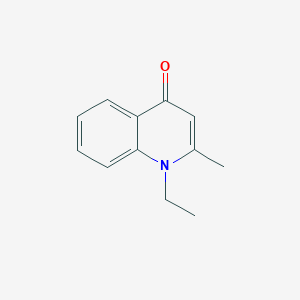

1-Ethyl-2-methylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

1-ethyl-2-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-13-9(2)8-12(14)10-6-4-5-7-11(10)13/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFJKLLNXNDXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 2 Methylquinolin 4 1h One and Its Derivatives

Established Synthetic Routes to 4(1H)-Quinolone Scaffold Precursors

The creation of the fundamental 4(1H)-quinolone structure is a prerequisite for the synthesis of its various derivatives. Classic name reactions form the bedrock of these synthetic pathways.

Conrad-Limpach Reaction and its Modifications

The Conrad-Limpach synthesis, first reported in 1887, is a cornerstone method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4(1H)-quinolones. wikipedia.org The reaction involves the condensation of anilines with β-ketoesters. wikipedia.org The mechanism begins with an acid-catalyzed attack of the aniline (B41778) on the keto group of the β-ketoester to form a Schiff base intermediate. wikipedia.org This is followed by a crucial, rate-determining thermal cyclization (annulation) at high temperatures, typically around 250 °C, to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.org

Initial versions of this reaction, performed without a solvent, gave moderate yields, often below 30%. wikipedia.org Significant modifications, particularly the use of inert, high-boiling solvents, have substantially improved the efficiency of the cyclization step. Limpach noted that using solvents like mineral oil could elevate yields to as high as 95%. wikipedia.org Further studies have explored a range of solvents, confirming that yields generally improve with higher boiling points. nih.gov

A notable variation is the Knorr quinoline (B57606) synthesis, which occurs under different temperature conditions. At higher temperatures (around 140 °C), the aniline may preferentially attack the ester group of the β-ketoester, leading to a β-keto acid anilide, which then cyclizes to form a 2-hydroxyquinoline (B72897) isomer instead of the 4-hydroxyquinoline. wikipedia.org

Cyclocondensation Reactions Involving Isatoic Anhydride (B1165640)

Isatoic anhydrides serve as valuable and reactive precursors for quinoline synthesis. nih.gov A convenient two-step method involves the initial conversion of commercially available anthranilic acids into isatoic anhydrides using a reagent like solid triphosgene (B27547) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov In the subsequent step, these anhydride electrophiles are reacted with the sodium enolate of ethyl acetoacetate (B1235776). nih.gov This enolate, generated using sodium hydroxide (B78521) in a solvent like N,N-dimethylacetamide (DMA), attacks the anhydride, leading to cyclization and the formation of the substituted quinoline ring system. nih.gov This degradation-build-up strategy provides an effective route to functionalized quinolones. nih.gov

Reactions Utilizing Ethyl Acetoacetate and Substituted Anilines

The reaction between substituted anilines and ethyl acetoacetate is the foundational step of the Conrad-Limpach synthesis but can be discussed as a distinct methodology for forming the key enamine intermediate. wikipedia.orgijpsr.com The condensation is typically catalyzed by a small amount of acid, such as hydrochloric acid, to produce an ethyl-β-anilinobut-2-enoate (an enamine), which is the direct precursor for the thermal cyclization. ijpsr.com

Modern adaptations have sought to improve the conditions of this reaction. Microwave-assisted synthesis, for instance, can shorten reaction times and improve yields, particularly when using diphenyl ether as a solvent. nih.gov Another significant improvement is the use of polyphosphoric acid (PPA), which can act as both the condensing and cyclizing agent, often requiring less extreme temperatures than traditional thermal methods and reducing issues like charring that can occur with strong acids like sulfuric acid. ijpsr.com The reaction of aniline and ethyl acetoacetate can also be efficiently catalyzed by tetrabutylammonium (B224687) bromide under solvent-free conditions, yielding the β-enaminoester intermediate rapidly and in high yield. researchgate.net

Direct Synthesis of 1-Ethyl-2-methylquinolin-4(1H)-one

The direct synthesis of this compound (CAS 15574-80-8) follows the general principles of the Conrad-Limpach reaction, utilizing specific starting materials to achieve the desired substitution pattern. bldpharm.com

Specific Reagents and Reaction Conditions

The synthesis is achieved through the reaction of N-ethylaniline with ethyl acetoacetate. google.com This process mirrors the classic Conrad-Limpach pathway:

Condensation: N-ethylaniline is condensed with ethyl acetoacetate, typically with acid catalysis, to form the intermediate ethyl 3-(ethylamino)but-2-enoate. ijpsr.com

Cyclization: This enamine intermediate is then heated to a high temperature (around 250 °C) in a high-boiling solvent to induce intramolecular cyclization, yielding the final this compound product. wikipedia.org

The choice of cyclization agent and solvent is critical. While high-boiling solvents like biphenyl (B1667301) ether are traditional, reagents like polyphosphoric acid or Eaton's reagent can facilitate the cyclization under milder conditions. ijpsr.commdpi.com

Yield Optimization Strategies

Optimizing the yield of this compound involves refining the two primary stages of the synthesis.

For the initial condensation, ensuring the complete formation of the enamine intermediate is key. This can be achieved by allowing the reaction between N-ethylaniline and ethyl acetoacetate to proceed for a sufficient time (e.g., 2-3 days in a desiccator) to drive the equilibrium towards the product. ijpsr.com

For the cyclization step, several strategies can be employed to maximize the yield:

Solvent Choice: As established for the general Conrad-Limpach reaction, using high-boiling inert solvents such as Dowtherm A, diphenyl ether, or even less common alternatives like 1,2,4-trichlorobenzene, is proven to increase cyclization yields dramatically compared to solvent-free reactions. nih.govmdpi.com

Microwave Irradiation: The application of microwave heating can significantly reduce the required reaction time and often leads to higher product yields compared to conventional heating methods. ijpsr.com

Alternative Cyclizing Agents: Instead of relying solely on high temperatures, chemical reagents can promote cyclization under more controlled conditions. Polyphosphoric acid (PPA) is effective and can result in better yields and cleaner products than sulfuric acid. ijpsr.com Eaton's reagent is another powerful cycloacylation agent that works under milder conditions. mdpi.com

Purification: The final isolated yield can be improved through efficient purification. A common method involves dissolving the crude product in an aqueous sodium hydroxide solution, washing with an organic solvent like toluene (B28343) to remove non-acidic impurities, and then re-precipitating the purified quinolone product by acidifying the aqueous layer with an acid like HCl. chemicalbook.com

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of sophisticated protocols for the synthesis of quinolin-4-one scaffolds. These methods often offer significant advantages over classical techniques in terms of efficiency, selectivity, and environmental impact.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com The synthesis of quinolin-4-one derivatives, including this compound, can be significantly expedited using microwave technology.

The Conrad-Limpach reaction, a classical method for synthesizing 4-hydroxy-2-quinolinones, traditionally requires high temperatures (200–250 °C) and long reaction times. mdpi.com However, the application of microwave irradiation can overcome these limitations. researchgate.net For instance, the cyclization of β-enaminones with diethyl malonate to form 4-hydroxy-2-quinolone analogues has been efficiently achieved under microwave irradiation in the presence of a catalyst like bismuth chloride (BiCl₃). nih.gov This approach offers a green and rapid synthesis of these important heterocyclic compounds. nih.gov

Several catalysts have been effectively employed in the microwave-assisted synthesis of quinolones. Catalysts such as p-toluenesulfonic acid, silica (B1680970) gel, and acidic alumina (B75360) have been shown to facilitate the reaction between anilines and diethylmalonate, leading to the formation of 4-hydroxy-2-quinolinone precursors in high yields and short reaction times. semanticscholar.org In some cases, solvent-free conditions can be employed, further enhancing the green credentials of the synthesis. benthamdirect.combenthamdirect.com

The following table summarizes representative examples of microwave-assisted synthesis of quinolone derivatives:

| Starting Materials | Catalyst/Conditions | Product Type | Reaction Time | Yield | Reference |

| 2-aminoaryl ketone, β-ketoester/ketone | IL-1@Fe₃O₄, 70 °C, solvent-free | Substituted quinolines | 5-20 min | 85-96% | tandfonline.com |

| 2-aminobenzophenone, ethyl acetoacetate | MOPS/Al₂O₃, microwave (360W) | Alkyl 2-methyl-4-phenylquinoline-3-carboxylate | 2.5-4 min | 88-95% | benthamdirect.combenthamdirect.com |

| β-enaminones, diethyl malonate | BiCl₃, ethanol, microwave | 4-hydroxydihydroquinoline-2,5-diones | 5-13 min | High | nih.gov |

| Aniline, diethylmalonate | p-toluenesulfonic acid, microwave | 4-hydroxy-2-quinolinones | 3 min | High | semanticscholar.org |

This table presents a selection of data and is not exhaustive.

The principles of green chemistry are increasingly being applied to the synthesis of quinoline and quinolinone derivatives to minimize environmental impact. ijpsjournal.comnumberanalytics.com Key aspects of green chemistry in this context include the use of environmentally benign solvents (or solvent-free conditions), recyclable catalysts, and energy-efficient reaction protocols like microwave synthesis. ijpsjournal.comnih.gov

Solvent-Free Synthesis: A significant advancement in the green synthesis of quinolines is the development of solvent-free reaction conditions. oup.comresearchgate.net These methods not only reduce the use of hazardous organic solvents but can also simplify product isolation and purification. For example, the Friedländer synthesis of quinolines has been successfully carried out under solvent-free conditions using catalysts like tin(II) chloride dihydrate or magnetite nanoparticle-supported acidic ionic liquids. tandfonline.comoup.com

Eco-Friendly Catalysts: The use of reusable and non-toxic catalysts is another cornerstone of green quinoline synthesis. researchgate.net Magnetite nanoparticle-supported catalysts, for instance, can be easily recovered from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. tandfonline.com Other green catalysts include formic acid and caesium iodide, which can promote quinoline synthesis under mild conditions. ijpsjournal.comresearchgate.net

Energy Efficiency: Microwave-assisted synthesis, as discussed previously, is an energy-efficient technique that aligns with green chemistry principles by reducing reaction times and energy consumption. nih.gov Ultrasound-assisted synthesis is another energy-efficient method that has been explored for quinoline synthesis. nih.gov

The application of these green chemistry principles contributes to more sustainable and economical processes for the production of this compound and its derivatives.

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. tandfonline.com Several one-pot methodologies have been developed for the synthesis of the quinolin-4-one scaffold.

The Conrad-Limpach and Gould-Jacobs reactions are classical methods that can be adapted into one-pot procedures for the synthesis of 4-hydroxy-2-quinolinones. mdpi.com For example, the reaction of anilines with diethyl malonate can be performed in a single step to yield 4-hydroxy-2-quinolinone derivatives. tandfonline.com The use of cyclization reagents like Eaton's reagent (phosphoric anhydride + methanesulfonic acid) or polyphosphoric acid (PPA) can facilitate these one-pot syntheses. arabjchem.org

More advanced one-pot syntheses often involve transition metal catalysis. For instance, a palladium-catalyzed carbonylative Sonogashira coupling followed by cyclization has been utilized to prepare functionalized 4-quinolones from 2-iodoanilines and alkynes in a one-pot manner. organic-chemistry.org This approach allows for the efficient construction of the quinolone core with the introduction of various substituents.

| Reaction Type | Starting Materials | Reagents/Catalyst | Product Type | Reference |

| Conrad-Limpach Synthesis | Anilines, ethyl acetoacetate | High temperature (e.g., mineral oil, Dowtherm A) | 2-substituted-4-oxoquinolines | mdpi.comresearchgate.net |

| Gould-Jacobs Reaction | Anilines, diethyl ethoxymethylenemalonate | Thermal cyclization | 4-hydroxyquinoline-3-carboxylates | mdpi.com |

| Eaton's Reagent Mediated Cyclization | Meldrum's acid, anilines | Eaton's reagent | 4-hydroxy-2-quinolinones | tandfonline.com |

| Palladium-Catalyzed Carbonylative Cyclization | 2-iodoanilines, alkynes | Palladium catalyst, molybdenum hexacarbonyl (CO source) | Functionalized 4-quinolones | organic-chemistry.org |

This table provides illustrative examples of one-pot syntheses.

Derivatization Strategies of this compound

The this compound scaffold serves as a versatile template for the synthesis of a wide range of derivatives. Functionalization at various positions of the quinolone ring allows for the fine-tuning of its chemical and biological properties.

C-3 Position: The C-3 position of the quinolin-4-one ring is a common site for functionalization. The presence of a reactive methylene (B1212753) group in the 4-hydroxy-2-quinolone tautomer allows for various electrophilic substitution reactions. For example, C-allylation of 4-hydroxy-2(1H)-quinolones can be achieved using palladium catalysts. researchgate.net Nitration at the C-3 position can be accomplished using nitric acid, and the resulting nitro group can be subsequently reduced to an amino group, providing a handle for further derivatization. nih.gov

C-4 Position: The 4-hydroxy group can be converted to other functional groups. For instance, it can be transformed into a 4-chloro group, which can then be subjected to nucleophilic substitution reactions to introduce a variety of substituents.

N-1 Position: The nitrogen atom at the N-1 position can be alkylated or acylated to introduce different substituents. For example, N-alkylation of 4-methylquinolin-2(1H)-ones can be achieved by reaction with alkyl halides, such as methyl 2-chloropropionate or ethyl chloroformate, in the presence of a base like anhydrous potassium carbonate. researchgate.net

A programmed, multiple C-H bond functionalization strategy has been developed for the 4-hydroxyquinoline scaffold, allowing for the sequential decoration at positions C-2, C-8, C-3, and C-5, demonstrating the versatility of this core structure for creating chemical diversity. chemrxiv.org

The introduction of heterocyclic moieties onto the this compound scaffold is a common strategy to create novel compounds with potentially enhanced biological activities. These heterocyclic rings can be attached at various positions of the quinolone core.

For example, the hydrazide derivatives of quinolones can serve as precursors for the synthesis of various five-membered heterocyclic rings. Reaction of a quinolone hydrazide with phenyl isothiocyanate followed by treatment with sodium hydroxide can yield mercaptotriazole derivatives. researchgate.net Condensation of the hydrazide with dicarbonyl compounds can lead to the formation of pyrazole (B372694) or other heterocyclic systems. nih.gov

Furthermore, 1,3,4-oxadiazole (B1194373) rings have been incorporated into the quinoline structure. For instance, 2-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their biological properties. nih.gov The synthesis of such hybrids often involves the cyclization of a key acid hydrazide intermediate. nih.gov

Chemical Reactivity and Transformation Studies of 1 Ethyl 2 Methylquinolin 4 1h One

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinolin-4(1H)-one core of the title compound exhibits characteristic reactivity towards both electrophilic and nucleophilic substitution, influenced by the electronic nature of the heterocyclic ring and its substituents.

Nucleophilic Substitution: The primary site for nucleophilic attack on related quinolone systems is often the C4 position, especially when a good leaving group is present. mdpi.comresearchgate.net For instance, in studies on 4-chloro-8-methylquinolin-2(1H)-one, the chloro group at the C4 position is readily displaced by various nucleophiles, including thiourea, hydrazine, and amines. mdpi.comresearchgate.net This suggests that if a derivative of 1-Ethyl-2-methylquinolin-4(1H)-one bearing a leaving group at C4 were synthesized, it would serve as a key precursor for a range of 4-substituted derivatives. Hydrazination, for example, has been shown to proceed effectively at this position. mdpi.com

Electrophilic Substitution: The electron-donating nature of the N-ethyl and C2-methyl groups, coupled with the carbonyl and aromatic system, directs electrophilic attack to specific positions on the quinoline ring. The most nucleophilic carbon on the quinolinone ring system, analogous to 2-aminoquinolin-4(1H)-one, is the C3 carbon. plos.orgnih.gov This position is activated for reactions with electrophiles, as seen in Mannich reactions.

Oxidation and Reduction Pathways

The this compound scaffold can undergo both oxidation and reduction, targeting different parts of the molecule.

Oxidation: While the core structure is relatively stable, related quinolinone compounds can be oxidized under specific conditions. For example, the oxidation of a hydroxy group on a similar quinolinone to a carbonyl group can be achieved using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. For this compound itself, strong oxidation would likely lead to degradation of the ring. However, the ethyl and methyl substituents could potentially be targeted for oxidation under controlled conditions.

Reduction: The quinoline ring system is susceptible to reduction. Employing reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can reduce the heterocyclic part of the ring, leading to tetrahydroquinoline derivatives. This transformation significantly alters the planarity and electronic properties of the molecule.

| Reaction Type | Reagent | Product Type | Reference |

| Oxidation | Potassium Permanganate (KMnO₄) | Oxidized quinolinone derivatives | |

| Reduction | Sodium Borohydride (NaBH₄) | Tetrahydroquinoline derivatives |

Condensation Reactions and Formation of Bis-Quinolone Derivatives

Condensation reactions are a key feature of quinolinone chemistry, often involving the active C3 position or functional groups attached to the ring. A notable outcome of such reactions is the formation of bridged, dimeric structures known as bis-quinolones.

The formation of 3,3'-methylenebis(2-aminoquinolin-4(1H)-one) has been observed as a significant by-product during the Mannich reaction of 2-aminoquinolin-4(1H)-one with secondary amines like morpholine (B109124) and piperidine (B6355638) in DMF. plos.orgnih.gov This bis-derivative arises from the reaction of the quinolinone with a reactive methylene (B1212753) species, which can be generated from paraformaldehyde or from the decomposition of the initially formed Mannich base. nih.gov This indicates that under certain conditions, this compound could potentially dimerize at the C3 position to form a corresponding methylene-bridged bis-quinolone.

Other condensation reactions involve reacting amino-substituted quinolinones with aldehydes or ketones, such as isatin, to yield the corresponding Schiff bases (imines). researchgate.net

Mannich and Retro-Mannich Reaction Pathways

The Mannich reaction is a three-component condensation that provides a powerful method for the aminoalkylation of acidic C-H bonds. wikipedia.orgorganic-chemistry.org The C3 position of the quinolin-4(1H)-one is analogous to the α-position of a ketone and is sufficiently acidic to participate in this reaction.

Mannich Reaction: In studies with the related 2-aminoquinolin-4(1H)-one, reaction with an aldehyde (like paraformaldehyde) and a secondary amine (such as dimethylamine, piperidine, or morpholine) yields the corresponding 3-aminomethyl substituted Mannich base. plos.orgnih.gov This reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic C3 carbon of the quinolinone. nih.govwikipedia.org

Retro-Mannich Reaction: The Mannich bases derived from quinolinones can be thermally unstable. plos.orgnih.gov Upon heating, they can undergo a retro-Mannich reaction, fragmenting to regenerate the quinolinone and the iminium ion or a related reactive methylene species. nih.gov This fragmentation is a key step that can lead to the formation of bis-quinolone derivatives, as the released methylene species can be trapped by another molecule of the starting quinolinone. nih.gov The retro-Mannich reaction has also been exploited synthetically, where the Mannich base acts as a precursor to a reactive intermediate that can be trapped by other nucleophiles like indole (B1671886) or thiophenol. plos.org

| Reaction | Reactants | Key Intermediate | Product | Reference |

| Mannich | Quinolinone, Aldehyde, Amine | Iminium Ion | β-amino-carbonyl compound (Mannich Base) | nih.govwikipedia.org |

| Retro-Mannich | Mannich Base (heated) | Reactive Methylene Species | Quinolinone + Bis-Quinolone | plos.orgnih.gov |

Mechanism Elucidation of Key Reactions

Understanding the mechanisms of the aforementioned reactions is crucial for controlling reaction outcomes and designing synthetic pathways.

Mannich Reaction Mechanism: The reaction begins with the formation of an electrophilic iminium ion from the amine and formaldehyde. wikipedia.org The this compound exists in tautomeric equilibrium with its enol form, 4-hydroxy-1-ethyl-2-methylquinoline. The enol or the enolate is the active nucleophile that attacks the iminium ion at the C3 position, leading to the formation of the C-C bond and the final Mannich base product after proton transfer. wikipedia.org

Bis-Quinolone Formation Mechanism: The formation of the 3,3'-methylenebis(quinolone) derivative is explained by the retro-Mannich pathway. nih.gov The initially formed Mannich base decomposes, releasing a reactive methylene iminium species. This electrophilic intermediate can then be attacked by a second molecule of the starting quinolinone (acting as a nucleophile at C3) in a Michael-type addition. A subsequent tautomerization yields the stable methylene-bridged bis-quinolone product. nih.gov This pathway highlights the dual nucleophilic and electrophilic potential of the components in the reaction mixture.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy of 1-Ethyl-2-methylquinolin-4(1H)-one provides precise information about the location and connectivity of hydrogen atoms within the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton, while coupling constants (J), measured in Hertz (Hz), reveal the interactions between neighboring protons. nih.gov

The aromatic protons on the quinoline (B57606) ring typically appear in the downfield region of the spectrum. Protons on the ethyl and methyl substituents resonate at higher fields. The multiplicity of the signals (e.g., singlet, doublet, triplet, quartet) arises from spin-spin coupling with adjacent protons and is crucial for assigning specific protons to their positions in the structure. nih.gov For instance, the methylene (B1212753) protons of the ethyl group would likely appear as a quartet due to coupling with the methyl protons, which in turn would appear as a triplet.

Table 1: Representative ¹H NMR Data for Quinoline Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| 4-methylquinolin-2(1H)-one | H-5 | 7.68 (d) | 8.0 |

| H-6, H-7 | 7.50 (d), 7.31-7.15 (m) | 6.0 | |

| H-8 | 7.31-7.15 (m) | ||

| H-3 | 6.61 (s) | ||

| CH₃ | 2.52 (s) | ||

| 8-methylquinolin-2(1H)-one | H-2 | 7.79 (d) | 9.5 |

| H-4 | 7.44 (d) | 7.8 | |

| H-5 | 7.37 (d) | 7.3 | |

| H-6 | 7.14 (t) | 7.6 | |

| H-3 | 6.69 (d) | 9.5 | |

| CH₃ | 2.54 (s) |

Note: Data for related compounds are provided for comparative purposes. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum. tsijournals.com

The carbonyl carbon (C=O) of the quinolinone ring is typically observed at a very low field (downfield), often in the range of 160-180 ppm. The aromatic carbons of the quinoline ring resonate in the region of 110-150 ppm. The carbons of the ethyl and methyl groups appear at higher fields (upfield). tsijournals.com

Table 2: Representative ¹³C NMR Data for Quinoline Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| 4-methylquinolin-2(1H)-one | C=O | 164.56 |

| C-8a | 149.34 | |

| C-4 | 138.29 | |

| C-7 | 130.50 | |

| C-5 | 124.35 | |

| C-6 | 122.49 | |

| C-3 | 120.43 | |

| C-4a | 116.74 | |

| CH₃ | 19.19 | |

| 8-methylquinolin-2(1H)-one | C=O | 163.45 |

| C-2 | 141.35 | |

| C-8a | 136.88 | |

| C-4a | 131.84 | |

| C-5 | 126.09 | |

| C-7 | 123.23 | |

| C-6 | 122.29 | |

| C-3 | 121.40 | |

| C-4 | 119.70 | |

| CH₃ | 16.86 |

Note: Data for related compounds are provided for comparative purposes. rsc.org

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum connect the signals of protons that are typically two or three bonds apart, confirming the assignments made from the coupling patterns in the 1D ¹H NMR spectrum. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This provides a direct link between the proton and carbon skeletons of the molecule. emerypharma.com

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. uvic.ca DEPT-135, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. uvic.ca

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the quinolinone ring. However, due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, these experiments can be challenging and time-consuming. nih.gov The chemical shift of the nitrogen atom can be influenced by factors such as the solvent and the presence of hydrogen bonding. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features. researchgate.net

A strong absorption band is typically observed in the region of 1650-1690 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the lactam group in the quinolinone ring. mdpi.com The aromatic C=C stretching vibrations of the quinoline ring usually appear in the 1500-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic (ethyl and methyl) groups are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (lactam) | 1670 |

| C=C (aromatic) | 1593 |

| =C-H (aromatic) | 3043 |

| N-H | 1522 |

| O-H | 3618, 1180 |

Note: Data for a related quinolinone derivative is provided for comparative purposes. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure from its fragmentation pattern. researchgate.net

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for quinoline derivatives can involve the loss of small molecules or radicals. mcmaster.ca For this compound, fragmentation could involve the loss of the ethyl group (a loss of 29 mass units) or the methyl group (a loss of 15 mass units). libretexts.orgyoutube.com The stability of the resulting fragment ions will determine the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk

X-ray Crystallography for Solid-State Structure Determination

For instance, the X-ray structure analysis of compounds like 4-hydroxy-1-methylquinolin-2(1H)-one and 7-hydroxy-4-methylquinolin-2(1H)-one has successfully elucidated their crystal structures. helsinki.finiscpr.res.in These studies involve recrystallizing the compound to obtain single crystals suitable for diffraction analysis. The crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the crystal system, space group, and unit cell dimensions. helsinki.finiscpr.res.in

In a typical analysis of a quinolinone derivative, such as 7-hydroxy-4-methylquinolin-2(1H)-one, the compound was found to crystallize in the orthorhombic system. niscpr.res.in The detailed structural information obtained from such an analysis allows for the precise measurement of bond lengths and angles within the molecule, providing unambiguous proof of its constitution in the solid state. This technique would be instrumental in confirming the presence of the ethyl group at the N1 position and the methyl group at the C2 position of the quinolinone core in this compound.

Table 1: Representative Crystallographic Data for a Quinolinone Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Note: The values in this table are representative and would be specifically determined for this compound through experimental X-ray diffraction analysis. |

Investigation of Tautomeric Forms and their Spectroscopic Signatures

Quinolin-4(1H)-ones, including this compound, can theoretically exist in two tautomeric forms: the 4-oxo (keto) form and the 4-hydroxy (enol) form. The predominant tautomer can be identified through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The 4-oxo tautomer is generally the more stable and prevalent form in both solution and the solid state for similar quinolinone systems. Spectroscopic evidence for related compounds strongly supports this preference.

Infrared (IR) Spectroscopy: In the solid state, the IR spectrum provides a clear indication of the tautomeric form. The presence of a strong absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the quinolin-4(1H)-one framework, confirming the existence of the keto form. Conversely, the absence of a strong O-H stretching band in the region of 3200-3600 cm⁻¹ would argue against the significant presence of the 4-hydroxy tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable tools for studying tautomerism in solution.

¹³C NMR: The chemical shift of the C4 carbon is particularly diagnostic. A resonance in the range of δ 170–180 ppm is indicative of a carbonyl carbon, which points to the 4-oxo tautomer. For the 4-hydroxy tautomer, the C4 carbon would be an sp²-hybridized carbon attached to a hydroxyl group, and its signal would appear further upfield.

¹H NMR: In the ¹H NMR spectrum, the presence of a signal corresponding to the proton at the C3 position is expected. For the 4-hydroxy tautomer, a characteristic signal for the hydroxyl proton (-OH) would be observed, which would typically be broad and its chemical shift dependent on the solvent and concentration.

Table 2: Spectroscopic Signatures for Differentiating Tautomeric Forms of this compound

| Spectroscopic Technique | 4-Oxo Tautomer Signature | 4-Hydroxy Tautomer Signature |

| IR Spectroscopy | Strong C=O stretch at ~1650 cm⁻¹ | O-H stretch at ~3400 cm⁻¹, C=C stretches |

| ¹³C NMR Spectroscopy | C4 signal at δ ~175 ppm | C4 signal at δ ~150-160 ppm |

| ¹H NMR Spectroscopy | Absence of -OH proton signal | Presence of exchangeable -OH proton signal |

By comparing the experimental spectra of this compound with these characteristic signatures, its predominant tautomeric form can be unequivocally determined.

Investigation of Biological Activities in Vitro Studies

In Vitro Anticancer Activity against Cancer Cell Lines

Beyond their antimicrobial effects, certain quinolinone derivatives have been investigated for their potential as anticancer agents. The structural versatility of this scaffold allows for modifications that can impart cytotoxic properties against tumor cells.

Research has demonstrated the potential of quinazolinedione derivatives, a class of compounds structurally related to quinolinones, in cancer therapy. A study evaluating these derivatives against the MCF-7 human breast cancer cell line found that they significantly reduced cell viability in a dose-dependent manner. nih.gov

The mechanism behind this cytotoxicity was identified as the induction of apoptosis, primarily through the intrinsic pathway. nih.gov This was evidenced by the upregulation of key apoptosis-related proteins, including caspase-9 and the tumor suppressor p53, along with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov These findings highlight quinazolinedione derivatives as a promising class of compounds for breast cancer therapy. nih.gov

In other studies, some quinolone derivatives developed for antitubercular activity were also assessed for their toxicity against normal cell lines to ensure selectivity. For example, compounds 6b6, 6b12, and 6b21 were found to be non-toxic to A-549 (human lung carcinoma) and Vero cells at concentrations significantly higher than their effective antimicrobial doses (>100 and >50 µg/mL, respectively). rsc.org

Table 4: In Vitro Anticancer Activity of Selected Quinazolinedione Derivatives

| Compound Class | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Quinazolinedione Derivatives | MCF-7 (Breast Cancer) | Reduced cell viability, induced apoptosis | Upregulation of caspase-9 and p53, downregulation of Bcl-2 | nih.gov |

| Quinolone Derivatives (6b6, 6b12, 6b21) | A-549 (Lung Cancer) | Non-toxic | N/A | rsc.org |

Assays Employed (e.g., MTT Assay)

The cytotoxic and antiproliferative effects of quinolinone derivatives are commonly evaluated using cell-based assays. A primary and standard method employed for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. derpharmachemica.com This colorimetric assay is a reliable indicator of cell viability, measuring the metabolic activity of cells. acs.org In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of living cells. acs.org This method is frequently used to screen novel chemical entities, including various 4-(aminomethyl)quinolin-2(1H)-one derivatives, for their potential anticancer activity against cell lines such as the human lung cancer cell line A549. derpharmachemica.com

Determination of Half Maximal Inhibitory Concentration (IC50)

A critical parameter derived from in vitro cytotoxicity assays is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. This value is a standard measure of a compound's potency. For quinoline (B57606) derivatives, IC50 values are typically determined against a panel of human cancer cell lines to assess both potency and selectivity.

While specific IC50 values for 1-Ethyl-2-methylquinolin-4(1H)-one are not readily found in the literature, studies on related quinolinone derivatives demonstrate a wide range of anticancer activity. For instance, certain 4-phenyl-2-quinolone derivatives have shown potent antiproliferative effects, with some achieving IC50 values in the sub-micromolar range against specific cancer cell lines. nih.gov A new quinoline derivative isolated from Streptomyces sp. neau50, methyl 8-(3-methoxy-3-methylbutyl)-2-methylquinoline-4-carboxylate, exhibited cytotoxicity against the human lung adenocarcinoma cell line A549 with an IC50 value of 29.3 μg/mL. nih.gov Similarly, novel 4(1H)-quinolone derivatives have demonstrated selective cytotoxicity against HepG2 cell lines with IC50 values below 1.0 μM. x-mol.com

Table 1: Examples of In Vitro Cytotoxicity (IC50) of Various Quinoline Derivatives

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 22 (a 4-phenyl-2-quinolone derivative) | COLO205 (Colon) | 0.32 µM | nih.gov |

| Compound 22 (a 4-phenyl-2-quinolone derivative) | H460 (Lung) | 0.89 µM | nih.gov |

| Pyrazolo[4,3-f]quinoline derivative (1M) | NUGC-3 (Gastric) | < 8 µM | mdpi.com |

| Pyrazolo[4,3-f]quinoline derivative (2E) | NUGC-3 (Gastric) | < 8 µM | mdpi.com |

| Pyrazolo[4,3-f]quinoline derivative (2P) | NUGC-3 (Gastric) | < 8 µM | mdpi.com |

| Methyl 8-(3-methoxy-3-methylbutyl)-2-methylquinoline-4-carboxylate | A549 (Lung) | 29.3 µg/mL | nih.gov |

| Compound 7e (a 4(1H)-quinolone derivative) | HepG2 (Liver) | < 1.0 µM | x-mol.com |

This table presents data for structurally related compounds to provide context for the potential activity of this compound.

Proposed Cellular Mechanisms of Action (e.g., Disruption of Replication, Enzyme Inhibition)

The anticancer effects of quinolinone derivatives are attributed to several cellular mechanisms. A prominent mechanism is the induction of apoptosis, or programmed cell death. For example, some 4(1H)-quinolone derivatives have been shown to induce apoptosis in HepG2 cells in a dose-dependent manner. x-mol.com This is often accompanied by cell cycle arrest, where the compounds halt the progression of cancer cells through the cell division cycle. Specifically, cell cycle arrest in the G2/M phase has been observed, which is proposed to occur through a p53-dependent pathway. x-mol.com Other quinoline-based compounds are known to function by inhibiting microtubule assembly, which also leads to mitotic arrest and subsequent apoptosis. nih.gov The collective evidence suggests that quinolinones can disrupt fundamental cellular processes required for cancer cell proliferation and survival. ekb.egglobalresearchonline.net

In Vitro Enzyme Inhibition Studies

The biological effects of quinolinone compounds are often rooted in their ability to inhibit specific enzymes that are critical for cell function and are frequently dysregulated in cancer.

Inhibition of DNA Gyrase and Topoisomerase Enzymes

Quinolones are a well-established class of compounds known to target bacterial DNA gyrase and topoisomerase IV. nih.govyoutube.com In the context of cancer therapy, the human equivalents, topoisomerase I and II, are validated and crucial targets. nih.gov These enzymes resolve topological problems in DNA that arise during replication and transcription. nih.gov Inhibitors of these enzymes, known as topoisomerase poisons, can trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately, cell death. nih.gov Numerous quinoline derivatives have been specifically designed and synthesized as potent inhibitors of human topoisomerase I (Top1) and topoisomerase II. mdpi.comnih.govnih.gov For instance, one study reported a novel quinoline-based Top1 inhibitor with an IC50 value of 29 nM. nih.gov This established activity within the quinoline class suggests that this compound could potentially exert its effects through a similar mechanism.

Inhibition of Tyrosine Kinases (e.g., EGFRK)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a significant role in cell proliferation and is a major target in oncology. acs.orgnih.gov The quinoline and particularly the quinazoline (B50416) scaffold have been used extensively to develop potent EGFR kinase inhibitors. nih.govnih.gov For example, 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been developed as effective EGFR kinase inhibitors, with some compounds showing IC50 values in the low nanomolar range. nih.gov Sulfonylated indeno[1,2-c]quinolines have also been investigated as EGFR tyrosine kinase inhibitors, with several derivatives showing enhanced activity compared to the known drug erlotinib. acs.org Given that the quinoline structure is a key component of many EGFR inhibitors, this represents a plausible enzymatic target for this compound.

Inhibition of Phosphatidylinositol 3-Kinase (PI3Kα)

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is central to cell growth, proliferation, and survival, and its aberrant activation is common in many human cancers. nih.govnih.gov The PI3Kα isoform is frequently mutated, making it a prime target for anticancer drug design. nih.gov The quinoline scaffold has been successfully utilized as a template for the development of potent PI3Kα inhibitors. nih.govfrontiersin.org A series of novel 4-acrylamido-quinoline derivatives were designed as PI3K/mTOR dual inhibitors and demonstrated remarkable inhibition against PI3Kα, with IC50 values ranging from 0.50 to 2.03 nM. nih.govfrontiersin.org Other research has identified N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives as potential PI3Kα inhibitors. nih.gov This indicates that the quinolinone core structure is compatible with binding to and inhibiting the PI3Kα active site.

Inhibition of Glycosidases (e.g., α-Amylase, α-Glucosidase)

Glycosidases, such as α-amylase and α-glucosidase, are key enzymes in carbohydrate metabolism. Their inhibition is a critical therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. While various quinoline derivatives have been investigated for their potential to inhibit these enzymes, specific studies detailing the inhibitory activity of this compound against α-amylase and α-glucosidase are not extensively documented in the available scientific literature. Further research is required to elucidate the specific interactions and inhibitory potential of this particular compound against these significant metabolic enzymes.

Receptor Binding Assays

Receptor binding assays are essential in pharmacology for determining the affinity of a ligand for a specific receptor. These assays provide valuable insights into the potential mechanism of action of a compound and its therapeutic or off-target effects. In the context of this compound, there is a notable lack of specific data from receptor binding assays in the public domain. Consequently, its binding profile to various receptors remains largely uncharacterized, representing a gap in the understanding of its pharmacological properties.

In Vitro Antimalarial Activity against Plasmodium falciparum Strains

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Modifications of 1-Ethyl-2-methylquinolin-4(1H)-one Derivatives with Biological Activity

The biological activity of this compound derivatives can be significantly altered by introducing various functional groups at different positions on the quinoline (B57606) ring. SAR studies have revealed that the nature and position of these substituents play a critical role in determining the compound's efficacy against various biological targets, including cancer cells and bacteria.

While comprehensive SAR studies focusing exclusively on the this compound scaffold are specific, broader studies on quinolin-4-ones provide valuable insights that can be extrapolated. For instance, the presence of an ethyl group at the N1 position and a methyl group at the C2 position are considered advantageous for certain biological activities. mdpi.com A cyclopropyl (B3062369) group at N1 has been found to increase activity in some cases compared to an ethyl group, highlighting the importance of the substituent at this position. mdpi.com Alkyl groups at the C2 position, such as the methyl group, have been shown to be more beneficial for antineoplastic activity than aryl groups. mdpi.com

Modifications on the carbocyclic ring of the quinoline nucleus also have a profound impact on biological activity. The introduction of substituents at the C6 and C7 positions is a common strategy to modulate the pharmacological profile of these compounds. For example, in a series of 4-hydroxy-2-quinolone analogs, brominated derivatives with a long alkyl side chain at C3 exhibited potent antifungal and antibacterial activity. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of quinolin-4(1H)-one derivatives, providing a basis for understanding the SAR of this class of compounds.

| Scaffold | Position of Substitution | Substituent | Biological Activity | Key Findings |

| Quinolin-4(1H)-one | N1 | Ethyl vs. Cyclopropyl | General Activity | A cyclopropyl group at N1 can increase activity compared to an ethyl group. mdpi.com |

| Quinolin-4(1H)-one | C2 | Alkyl vs. Aryl | Antineoplastic | Alkyl groups at C2 are generally more advantageous for anticancer activity than aryl groups. mdpi.com |

| 4-Hydroxy-2-quinolone | C3, C6, C7 | Long alkyl chain, Bromine | Antifungal, Antibacterial | Brominated analogs with a C3 nonyl side chain showed exceptional antifungal activity. nih.gov |

| Quinolin-4(1H)-one | C7 | Chloro | Antiproliferative | The 7-chloro-4(1H)-quinolone is a key lead compound for developing more potent antiproliferative agents. nih.gov |

Identification of Key Pharmacophoric Features for Desired Activities

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For the this compound scaffold, several key pharmacophoric features have been identified that are crucial for its interaction with biological targets.

For anticancer activity, specific substitutions on the quinoline ring contribute to the pharmacophore. For example, in a study of quinazoline (B50416) derivatives as anticancer agents, it was found that certain substituents at the 2- and 4-positions were critical for their antiproliferative effects. nih.gov Although this study was on quinazolines, the general principles can often be applied to the closely related quinolinone scaffold.

In the context of antibacterial activity, the pharmacophoric requirements can differ. For instance, the presence of a lipophilic side chain at the C3 position has been shown to be important for the antimicrobial activity of some quinolone derivatives. nih.gov

A five-point pharmacophore model has been developed for certain quinoline analogs, which can be used to predict their biological activity and guide the design of new inhibitors. Such models typically include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.

Strategies for Enhancing Potency and Selectivity

Building on the understanding of SAR and pharmacophoric features, several strategies can be employed to enhance the potency and selectivity of this compound derivatives.

One common approach is the introduction of specific substituents at key positions on the quinoline ring. For example, the addition of a chloro group at the C7 position has been a successful strategy in developing potent antiproliferative agents. nih.gov The synthesis of hybrid molecules, where the quinolinone scaffold is combined with other biologically active motifs, is another promising strategy. nih.gov

Fine-tuning the lipophilicity of the molecule is also crucial for optimizing its pharmacokinetic and pharmacodynamic properties. The introduction of polar or nonpolar groups can influence the compound's solubility, membrane permeability, and binding affinity to its target.

The following table outlines some strategies that have been used to enhance the potency and selectivity of quinolin-4(1H)-one derivatives.

| Strategy | Modification | Desired Outcome | Example |

| Substitution | Introduction of a halogen at C7 | Increased antiproliferative activity | 7-chloro-4(1H)-quinolone derivatives showed enhanced potency against cancer cell lines. nih.gov |

| Hybridization | Combining the quinolinone scaffold with other active moieties | Multi-target activity or enhanced potency | Hybrids of 1,4-quinone with quinoline derivatives have been synthesized to create new compounds with high biological activity. nih.gov |

| Lipophilicity Modulation | Varying the length and nature of alkyl chains | Improved antimicrobial activity | Increasing the length of the alkyl side chain at C3 in 4-hydroxy-2-quinolones impacted their antifungal and antibacterial potency. nih.gov |

| Isosteric Replacement | Replacing a functional group with another of similar size and electronic properties | Improved activity or reduced side effects | The replacement of a methyl group with other small alkyl groups at C2 can be explored to fine-tune activity. |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, providing data that complements experimental findings.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules. For derivatives closely related to 1-Ethyl-2-methylquinolin-4(1H)-one, such as 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-ones, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine key electronic properties.

These studies involve the analysis of Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. For a series of related 1-methylquinolinone derivatives, the calculated energy gaps ranged from 2.783 eV to 3.995 eV.

Other calculated parameters include global reactivity indices like hardness (η) and softness (S), which further describe the molecule's stability and reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 2: DFT-Calculated Properties for a Representative 1-Methylquinolinone Analogue (Compound 9 from source)

| Parameter | Value | Significance |

|---|---|---|

| Energy Gap (ΔE) | 3.995 eV | Indicates high kinetic stability and low chemical reactivity. |

| Hardness (η) | 1.998 eV | A high hardness value correlates with greater stability. |

The this compound structure exists in a keto-enol tautomeric equilibrium. The specified name refers to the keto form. The corresponding enol form is 1-ethyl-4-hydroxy-2-methylquinolinium. The relative stability of these tautomers can be investigated using quantum chemical calculations, which determine the energetics of the isomerization.

Studies on related heterocyclic systems, such as pyrano[3,4-b]quinolines, have explored this keto-enol tautomerism. It was found that the equilibrium can be influenced by the environment; for example, one compound was found to exist predominantly in the enol form in the solid state and in CDCl3, while both keto and enol tautomers were present in a DMSO-d6 solution. Such computational and experimental analyses are crucial for understanding which tautomer is likely to be the active form in a biological system.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to confirm or interpret experimental results. DFT methods have been successfully used to simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of quinolinone derivatives.

In a study on novel 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one compounds, the simulated IR and NMR spectra showed excellent agreement with the experimental data. This correlation validates both the synthesized structure and the computational methodology. For example, the calculated 1H NMR chemical shifts for the N-CH3 protons and the aromatic protons of the quinolinone core closely matched the signals observed in the experimental spectrum. This predictive power is invaluable for structural elucidation and for understanding the electronic environment of the nuclei within the molecule.

Drug Discovery and Lead Optimization Principles Applied to 1 Ethyl 2 Methylquinolin 4 1h One

1-Ethyl-2-methylquinolin-4(1H)-one as a Privileged Scaffold and Building Block

The quinolin-4(1H)-one core of this compound is a well-established "privileged scaffold" in medicinal chemistry. The concept of a privileged structure, first introduced in 1988, refers to a molecular framework that is capable of binding to multiple, distinct biological targets, making it a fertile starting point for drug discovery. lpnu.ua Quinoline-based scaffolds are prime examples, found in a wide array of natural and synthetic compounds with diverse pharmacological activities, including anticancer and antimicrobial properties. ekb.egnih.govnih.gov Their versatility and synthetic accessibility make them highly valuable to medicinal chemists. nih.gov

The 2,3-dihydroquinazolin-4(1H)-one core, a related heterocyclic system, is also recognized as a privileged scaffold, highlighting the general utility of such nitrogen-containing bicyclic structures in developing new drugs for various diseases. lpnu.uanih.gov

Beyond its role as a privileged core, the this compound structure serves as a crucial building block for creating more complex molecules. For instance, researchers have used the closely related 1-hydroxy-2-methylquinolin-4(1H)-one scaffold to develop new inhibitors of cytochrome bd oxidase, a key target in tuberculosis therapy. mdpi.com By starting with this core, scientists can systematically add or modify functional groups to achieve a desired biological effect, demonstrating the compound's utility as a foundational piece in the synthesis of novel therapeutic agents. mdpi.com

Hit-to-Lead Optimization Strategies

The hit-to-lead (H2L) stage is a critical early phase in drug discovery where an initial "hit"—a compound showing desired activity in a high-throughput screen—is optimized into a more promising "lead" compound. nih.govresearchgate.net This process aims to improve key characteristics like potency, target selectivity, and basic pharmacokinetic properties. researchgate.net

For a compound based on the this compound scaffold, H2L would involve several key steps:

Hit Confirmation: The initial activity of the hit compound would be rigorously re-tested to ensure the result is reproducible. nih.gov

Analog Synthesis: A series of analogs would be synthesized. For this compound, this would involve making targeted modifications, such as altering the ethyl group at the N1 position, changing the methyl group at the C2 position, or adding substituents to the benzene (B151609) ring.

Structure-Activity Relationship (SAR) Studies: The synthesized analogs are tested to see how the chemical changes affect biological activity. This helps build a preliminary understanding of which parts of the molecule are essential for its function. researchgate.net The goal is often to increase potency from the micromolar (μM) range, typical for hits, to the more potent nanomolar (nM) range for leads. nih.gov

This iterative process of design, synthesis, and testing allows researchers to systematically refine the initial hit, enhancing its desirable properties while identifying potential liabilities early on. researchgate.netyoutube.com

Lead Optimization Methodologies (e.g., Structural Simplification)

Once a promising lead compound is identified, it undergoes lead optimization to refine its properties further, turning it into a viable drug candidate. researchgate.net This phase involves a more in-depth iterative cycle of design, synthesis, and testing to achieve a balance of potency, selectivity, and favorable absorption, distribution, metabolism, and excretion (ADMET) characteristics. nih.gov

One powerful methodology used in lead optimization is structural simplification . This strategy involves taking a complex lead compound and judiciously removing non-essential functional groups or structural motifs. researchgate.net The primary goals of this approach are to:

Improve synthetic accessibility, making the compound easier and cheaper to produce.

Enhance pharmacokinetic profiles, such as solubility and metabolic stability. researchgate.net

Avoid "molecular obesity"—the trend of creating large, greasy molecules that often have poor drug-like properties.

The table below illustrates how systematic structural modifications to a quinoline (B57606) core can be explored during lead optimization, with each new derivative (hypothetically named QD) representing a change designed to probe the structure-activity relationship.

| Compound ID | Core Scaffold | R1 | R2 | R3 | Potential Optimization Goal |

| QD1 | Quinoline | H | H | H | Establish baseline activity |

| QD8 | Quinoline | 6-Fluoro | 2,4-Dimethyl | 3-Acetyl | Improve potency/selectivity with electron-withdrawing group |

| QD13 | Quinoline | H | 2,4-Dimethyl | 3-Acetyl | Assess impact of fluoro group removal |

| QD17 | Quinoline | 6-Iodo | 3,4-Dimethyl | 2-Phenyl | Explore effect of larger halogen and phenyl group |

This table is illustrative, based on quinoline derivatives described in the literature researchgate.net, to demonstrate the principles of systematic modification in lead optimization.

Computer-Aided Drug Design (CADD) in Compound Optimization

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, significantly accelerating the optimization process. CADD methods use computational software to model, predict, and analyze how a compound will interact with its biological target and behave in the body. researchgate.net

For optimizing a lead based on this compound, CADD can be applied in several ways:

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to its target protein. It allows chemists to visualize interactions and design modifications to improve binding affinity.

Virtual Screening: Computational methods can be used to screen large libraries of virtual compounds to identify those most likely to be active, prioritizing which analogs to synthesize in the lab. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can predict the activity of new, unsynthesized analogs. nih.gov

ADMET Prediction: CADD tools can predict a compound's pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity, helping to identify and address liabilities early in the optimization process. nih.gov

For example, virtual screening was instrumental in identifying initial hits that, after chemical modification, led to 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as potential new anti-tuberculosis agents, demonstrating the direct applicability of CADD to this class of compounds. mdpi.com

Future Research Directions for 1 Ethyl 2 Methylquinolin 4 1h One Research

Exploration of Novel Synthetic Routes and Green Chemistry Enhancements

The future synthesis of 1-Ethyl-2-methylquinolin-4(1H)-one and its derivatives will likely pivot towards more efficient, sustainable, and environmentally benign methodologies. While classical methods like the Conrad-Limpach and Gould-Jacobs reactions provide foundational routes to the quinolin-4-one core, future research should prioritize the adoption of modern synthetic strategies. mdpi.com

Green Chemistry Approaches: The development of "greener" synthetic pathways is a paramount objective in modern medicinal chemistry. mdpi.com For this compound, this involves minimizing hazardous reagents, reducing energy consumption, and improving atom economy. Promising areas for exploration include:

Microwave-Assisted Synthesis: This technique has been successfully employed for the synthesis of other quinolinone derivatives and can significantly accelerate reaction times and improve yields. nih.gov Applying this to the cyclization steps in the synthesis of the target compound could offer substantial efficiency gains.

Solvent-Free Reactions: Inspired by methods like the solvent-free Friedländer synthesis used for related quinolines, future work could develop a solid-state or neat reaction for constructing the this compound scaffold, thereby eliminating the environmental impact of solvents. acs.org

Catalytic Innovations: The use of novel catalysts, such as N-heterocyclic carbenes (NHCs), has been shown to be effective in the synthesis of quinolin-4-ones. nih.gov Research into an NHC-catalyzed or palladium-catalyzed approach could provide milder and more efficient routes to the target molecule. mdpi.com

The table below outlines potential green chemistry enhancements over traditional methods.

| Synthetic Aspect | Traditional Method | Proposed Green Enhancement | Potential Advantage |

| Energy Input | High-temperature heating (220-270°C) for several hours. chemicalbook.com | Microwave irradiation | Rapid heating, reduced reaction time, lower energy use. |

| Solvents | Use of high-boiling point solvents like toluene (B28343). chemicalbook.com | Solvent-free or solid-state synthesis | Reduced solvent waste, lower environmental impact, easier purification. |

| Catalysis | Strong bases (e.g., sodium hydroxide). nih.gov | N-Heterocyclic Carbene (NHC) or Palladium catalysis. mdpi.comnih.gov | Milder reaction conditions, higher selectivity, catalytic turnover. |

| Reaction Type | Multi-step procedures (e.g., Michael addition followed by cyclization). mdpi.com | One-pot tandem reactions | Increased efficiency, reduced workup steps, higher overall yield. |

Deeper Mechanistic Studies of Biological Activities

Quinolones are renowned for their broad spectrum of biological activities, including antibacterial, anticancer, and antimalarial effects. mdpi.comnih.gov The primary antibacterial mechanism involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which disrupts DNA replication and leads to cell death. nih.govnih.govnih.gov In cancer cells, related compounds have been shown to target human topoisomerase II and other key signaling proteins. mdpi.comnih.gov

For this compound, the precise molecular mechanisms underlying its potential bioactivities remain to be elucidated. Future research must move beyond preliminary screening to conduct in-depth mechanistic studies. Key research questions to address include:

Does the compound exhibit its primary effects through interaction with bacterial or human topoisomerases?

What are the specific binding modes and inhibitory constants (Kᵢ) for these enzymatic targets?

Does it operate through novel mechanisms distinct from established quinolones, such as interfering with different cellular pathways or protein targets?

To answer these, a multi-pronged approach combining biochemical assays, molecular biology techniques, and structural biology will be essential. Investigating its effect on cell cycle progression, apoptosis induction, and mitochondrial function in relevant cancer cell lines would clarify its potential as an anticancer agent. nih.gov

Advanced SAR and Multi-Target Design Approaches

The functionalization of the quinolone core is a proven strategy for modulating biological activity. mdpi.com A systematic exploration of the structure-activity relationships (SAR) for this compound is a critical next step. Future research should focus on how modifications to the core structure impact potency and selectivity.

Key Areas for SAR Exploration:

| Position | Existing Group | Proposed Modifications | Rationale |

| N1 | Ethyl | Alkyl chains of varying length, cyclic groups, aromatic moieties. | To probe the size and nature of the binding pocket and modulate lipophilicity. nih.gov |

| C2 | Methyl | Larger alkyl groups, substituted phenyl rings, heterocyclic rings. | To explore steric and electronic effects on target interaction. |

| Benzene (B151609) Ring | Unsubstituted | Introduction of electron-donating or electron-withdrawing groups (e.g., -Cl, -F, -OCH₃). | To alter electronic properties, metabolic stability, and target affinity. |

Furthermore, the broad bioactivity profile of quinolones suggests their potential as scaffolds for multi-target drug design. Future efforts could aim to design derivatives of this compound that concurrently inhibit multiple targets. For instance, a single compound could be engineered to inhibit both a bacterial topoisomerase and a cancer-related kinase, creating a novel dual-action therapeutic agent.

Integration of Advanced Computational Techniques

Advanced computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, integrating these techniques can guide synthetic efforts, predict biological activities, and provide insights into mechanisms of action.

Future research should leverage a range of computational methods, as demonstrated for analogous systems: acs.org

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, molecular electrostatic potential, and frontier molecular orbitals. This helps in understanding its intrinsic reactivity and interaction points. acs.org

Molecular Docking and Dynamics: These simulations can predict the binding affinity and orientation of the compound and its designed analogs within the active sites of biological targets like DNA gyrase or topoisomerase II. This can prioritize which derivatives to synthesize.

Quantitative Structure-Activity Relationship (QSAR): By building models that correlate structural features with biological activity, QSAR can predict the potency of novel, unsynthesized derivatives.

ADME/Tox Prediction: In silico models can forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogs, allowing for the early deselection of compounds with unfavorable properties.

The synergy between these computational approaches and experimental validation will be crucial for efficiently navigating the chemical space around the this compound scaffold and identifying lead candidates with enhanced therapeutic potential.

Q & A

Q. Methodological Answer

- Twofold serial dilution technique : Determines minimum inhibitory concentration (MIC) against bacterial (e.g., B. proteus) and fungal strains. Compare results with positive controls like streptomycin .

- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., fluoro, alkyl chains) to assess impact on bioactivity. For example, fluoro-substituted derivatives show enhanced activity (MIC = 16–32 μg/mL) .

- Time-kill assays : Monitor bactericidal/fungicidal kinetics over 24–48 hours to differentiate static vs. cidal effects .

How can X-ray crystallography improve the structural analysis of quinolinone derivatives?

Advanced Research Question

- Crystal structure refinement (SHELXL) : Resolve molecular geometry (e.g., dihedral angles between fused rings) and hydrogen-bonding networks (e.g., N–H⋯N interactions in centrosymmetric dimers) .

- Validation of π–π stacking : Measure centroid-to-centroid distances (e.g., 3.94 Å in pyridine ring interactions) to predict stability and packing efficiency .

What techniques validate purity and stability of synthesized quinolinone derivatives?

Basic Research Question

- HPLC analysis : Confirm purity ≥98% using reverse-phase columns (C18) with UV detection at 254 nm .

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition temperatures >200°C indicate robustness) .

How do researchers design quinolinone derivatives for anticancer activity?

Advanced Research Question

- Ester/amide functionalization : Introduce 4-hydroxy-3-(1-hydroxy-2-aminoethyl) side chains to enhance cytotoxicity (e.g., IC₅₀ values against MCF-7 cells) .

- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to quantify cell death mechanisms in treated cancer lines .

What are common pitfalls in synthesizing quinolinone derivatives via Mannich reactions?

Q. Methodological Answer

- Retro-Mannich side reactions : Mitigate by controlling pH (<7) and temperature (<60°C) to prevent decomposition of intermediates .

- Byproduct formation : Use silica gel chromatography (ethyl acetate/hexane eluent) to separate undesired bis-quinolinones or dimeric products .

How to optimize reaction yields in microwave-assisted synthesis?

Advanced Research Question

- Catalyst screening : Compare InCl₃, ZnCl₂, and BF₃·Et₂O for efficiency (InCl₃ yields 63% vs. 40% for ZnCl₂) .

- Solvent selection : Polar aprotic solvents (DMF, CH₃CN) improve microwave absorption and reaction homogeneity .

What safety protocols are critical for handling quinolinone derivatives?

Basic Research Question

- Ventilation : Use fume hoods during reactions with volatile reagents (e.g., SOCl₂, paraformaldehyde) .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

How can computational modeling predict bioactivity of quinolinone derivatives?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Simulate binding to target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize synthesis .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial MIC values for rational design .

What strategies address low solubility in biological assays?

Q. Methodological Answer

- Prodrug design : Synthesize ester prodrugs (e.g., acetylated hydroxyl groups) to enhance aqueous solubility and hydrolysis in vivo .

- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability without cytotoxicity .

How to analyze substituent effects on quinolinone fluorescence properties?

Advanced Research Question

- Fluorescence spectroscopy : Measure λₑₓ/λₑₘ shifts (e.g., 350/450 nm) to assess electron-donating/withdrawing group impacts .

- Quantum yield calculations : Compare with standard fluorophores (e.g., quinine sulfate) to quantify emissive efficiency .

What are the key challenges in scaling up quinolinone synthesis?

Q. Methodological Answer

- Exothermic reactions : Implement controlled addition of reagents (e.g., LiAlH₄ in THF) to prevent thermal runaway .

- Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., CH₂Cl₂/di-isopropylether) for gram-scale batches .

How to validate hydrogen bonding in quinolinone crystal structures?

Advanced Research Question

- Hirshfeld surface analysis : Map intermolecular contacts (e.g., N–H⋯O vs. C–H⋯π interactions) using CrystalExplorer .

- DSC/TGA correlation : Link hydrogen-bond strength to melting point/decomposition profiles .

What are best practices for reproducibility in quinolinone research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.